molecular formula C14H19N3OS2 B2553862 3-[3-(piperidin-1-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 688338-94-5

3-[3-(piperidin-1-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2553862
CAS No.: 688338-94-5
M. Wt: 309.45
InChI Key: UIAOXINQQDMNRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidin-4-one core modified with a 2-sulfanylidene (thione) group and a 3-(piperidin-1-yl)propyl substituent. Its molecular weight is estimated at ~350–370 g/mol, depending on hydration and salt forms.

Properties

IUPAC Name

3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS2/c18-13-12-11(5-10-20-12)15-14(19)17(13)9-4-8-16-6-2-1-3-7-16/h5,10H,1-4,6-9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAOXINQQDMNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCN2C(=O)C3=C(C=CS3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(piperidin-1-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thienopyrimidine derivative with a piperidine-containing reagent. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[3-(piperidin-1-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thienopyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[3-(piperidin-1-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(piperidin-1-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 3

a) 7-Phenyl-2-piperidin-1-yl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one ()
  • Substituents : Propyl at position 3; piperidin-1-yl at position 2; phenyl at position 7.
  • Key Differences : The absence of a sulfanylidene group and the presence of a bulky phenyl group at position 7 likely reduce hydrogen-bonding capacity but enhance aromatic interactions. The shorter propyl chain at position 3 may limit hydrophobic penetration compared to the target compound’s piperidinylpropyl chain.
  • Implications : Reduced solubility and altered target selectivity due to steric effects .
b) 3-[2-(Dimethylamino)ethyl]-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one ()
  • Substituents: Dimethylaminoethyl at position 3.
  • Key Differences: A smaller, non-cyclic tertiary amine substituent versus the piperidinylpropyl group. The dimethylamino group may lower metabolic stability due to easier oxidative dealkylation.
  • Implications: Potentially shorter half-life but higher polarity, favoring renal excretion .
c) 3-[3-(Morpholin-4-yl)propyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one ()
  • Substituents : Morpholinylpropyl at position 3; sulfanyl (thiol) instead of sulfanylidene.
  • Key Differences : Morpholine introduces an oxygen atom, increasing hydrogen-bond acceptor capacity. The thiol group may undergo oxidation to disulfides, reducing stability compared to the thione in the target compound.

Functional Group Variations

a) 3-[(2-Fluorophenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one ()
  • Substituents : Fluorophenylmethyl at position 3.
  • Implications : Improved CNS penetration but higher risk of off-target interactions .
b) 3-(3-Fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one ()
  • Substituents : Dual fluorophenyl groups at positions 3 and 7.
  • Key Differences : Extensive fluorination enhances metabolic stability and bioavailability but may introduce toxicity concerns.
  • Implications: Potential for prolonged half-life but requires careful toxicity profiling .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent (Position 3) Sulfur Group Molecular Weight (g/mol) Key Biological Insights
Target Compound 3-(Piperidin-1-yl)propyl 2-Sulfanylidene ~350–370 Potential CNS activity
7-Phenyl-2-piperidin-1-yl-3-propyl... Propyl None ~350–370 Aromatic interactions
3-[2-(Dimethylamino)ethyl]-... Dimethylaminoethyl 2-Sulfanylidene ~300–320 Short half-life
3-[3-(Morpholin-4-yl)propyl]-... Morpholinylpropyl 2-Sulfanyl ~360–380 Solubility-enhanced
3-[(2-Fluorophenyl)methyl]-... Fluorophenylmethyl 2-Sulfanylidene ~310–330 Lipophilic

Biological Activity

The compound 3-[3-(piperidin-1-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and other therapeutic areas. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C13H16N4S\text{C}_{13}\text{H}_{16}\text{N}_4\text{S}

This structure features a thieno[3,2-d]pyrimidine core with a piperidine moiety, which is crucial for its biological interactions.

Antitumor Activity

Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Notably:

  • IC50 Values : The compound showed promising results with IC50 values in the low micromolar range against several cancer cell lines:
    • SU-DHL-6 : 0.55 μM
    • WSU-DLCL-2 : 0.95 μM
    • K562 : 1.68 μM
    • HEK293T (toxicity) : CC50 = 15.09 μM .

These results indicate a strong selectivity towards cancer cells with relatively low toxicity towards normal cells.

The mechanism by which this compound exerts its antitumor effects involves:

  • Inhibition of EZH2 : The compound acts as an inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a key regulator in cancer progression. Inhibition of EZH2 leads to altered gene expression and induction of apoptosis in cancer cells.
  • Morphological Changes : Treated lymphoma cells exhibited significant morphological changes indicative of apoptosis and reduced migratory capabilities .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified key components that enhance the biological activity of thieno[3,2-d]pyrimidine derivatives:

ComponentDescriptionImpact on Activity
Piperidine MoietyEnhances binding affinityImproves potency against tumors
Sulfanylidene GroupCritical for biological activityContributes to cytotoxic effects
SubstituentsAromatic substitutions improve efficacyHigher cytotoxicity observed

This table summarizes how specific structural features correlate with biological activity.

Study 1: Antitumor Efficacy

In a study focusing on various thieno[3,2-d]pyrimidine derivatives, the compound was tested against multiple cancer cell lines. The results indicated that structural modifications significantly influenced antitumor activity. The most effective derivatives were those incorporating piperidine and sulfanylidene groups .

Study 2: Toxicity Assessment

A toxicity assessment was conducted using HEK293T cells to evaluate the safety profile of the compound. The findings revealed that while the compound is potent against cancer cells, it exhibits minimal cytotoxicity towards normal cells at therapeutic concentrations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key reaction conditions are critical for achieving high purity?

  • Methodology : Synthesis typically involves multi-step reactions, including condensation of thiophene derivatives with pyrimidine precursors. Key steps include:

  • Reflux under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of sulfur-containing intermediates .
  • Catalytic use of p-toluenesulfonic acid for cyclization reactions, optimizing yield and regioselectivity .
  • Chromatographic purification (silica gel column chromatography or HPLC) to isolate the compound from byproducts .
    • Critical Conditions : Temperature control (70–120°C), solvent selection (DMF, acetonitrile), and stoichiometric ratios of reagents to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the piperidinylpropyl side chain and thienopyrimidinone core. Key signals include:

  • δ 2.5–3.5 ppm (piperidine protons) .
  • δ 7.0–8.5 ppm (aromatic protons from the thiophene ring) .
    • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 362.12 for [M+H]⁺) .
    • X-ray Crystallography : Resolves bond lengths and angles (e.g., triclinic crystal system, space group P1, unit cell dimensions a = 9.851 Å, b = 10.755 Å, c = 10.864 Å) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance synthesis yield under varying catalytic environments?

  • Strategies :

  • Solvent Screening : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, while non-polar solvents (toluene) favor cyclization .
  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution at the thiophene ring, while bases (K₂CO₃) deprotonate reactive sites .
  • DoE (Design of Experiments) : Statistical optimization of temperature, pH, and reaction time reduces batch-to-batch variability .

Q. What strategies resolve contradictions between theoretical predictions and experimental data regarding biological activity?

  • Approaches :

  • Docking Studies vs. Assay Data : Reconcile discrepancies by validating computational models (e.g., AutoDock Vina) with mutagenesis assays on target enzymes (e.g., kinase inhibition) .
  • SAR Analysis : Compare activity of analogs (e.g., replacing piperidine with morpholine) to identify critical functional groups .
  • Metabolite Profiling : LC-MS/MS detects active metabolites that may contribute to off-target effects .

Q. What computational approaches predict the drug-like properties and bioavailability of this compound?

  • Methods :

  • ADMET Prediction : Tools like SwissADME assess logP (2.8–3.5), solubility (<10 µM), and CYP450 inhibition risks .
  • Molecular Dynamics Simulations : Analyze membrane permeability (e.g., Blood-Brain Barrier penetration) using CHARMM force fields .
  • Pharmacophore Modeling : Map hydrogen-bond acceptors (sulfanylidene group) and hydrophobic regions (piperidinylpropyl chain) for target engagement .

Q. How does the compound’s reactivity with electrophiles/nucleophiles inform modifications for enhanced pharmacological profiles?

  • Reactivity Insights :

  • Electrophilic Substitution : The thiophene ring reacts with nitrating agents (HNO₃/H₂SO₄) at the 5-position, enabling nitro-group incorporation for SAR studies .
  • Nucleophilic Attack : The sulfanylidene group undergoes alkylation with iodomethane to form methylthio derivatives, altering solubility and bioavailability .
    • Applications : Introduce fluorinated groups (e.g., CF₃) via Suzuki coupling to improve metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.